molecular formula C13H16O5 B3360453 4,5,6-trimethoxy-2,3-dihydro-1H-indene-1-carboxylic Acid CAS No. 890309-53-2

4,5,6-trimethoxy-2,3-dihydro-1H-indene-1-carboxylic Acid

Cat. No. B3360453
CAS RN: 890309-53-2
M. Wt: 252.26 g/mol
InChI Key: PSCIKICHKWTSRA-UHFFFAOYSA-N
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Description

The compound “4,5,6-trimethoxy-2,3-dihydro-1H-indene-1-carboxylic Acid” is likely to be a derivative of indene, which is a polycyclic hydrocarbon. It has three methoxy groups (-OCH3) attached at positions 4, 5, and 6, and a carboxylic acid group (-COOH) attached at position 1. The “2,3-dihydro” indicates that the compound is a partially hydrogenated derivative of indene .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused six-membered benzene ring and five-membered cyclopentene ring of the indene core, with the methoxy and carboxylic acid functional groups attached at the specified positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group. The methoxy groups could potentially undergo demethylation reactions under acidic or basic conditions, while the carboxylic acid group could participate in typical acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid group could enhance its solubility in water, while the methoxy groups could increase its solubility in organic solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “4,5,6-trimethoxy-2,3-dihydro-1H-indene-1-carboxylic Acid” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future research directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in organic synthesis, materials science, or medicinal chemistry, among other fields .

properties

IUPAC Name

4,5,6-trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-16-10-6-9-7(4-5-8(9)13(14)15)11(17-2)12(10)18-3/h6,8H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCIKICHKWTSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2CCC(C2=C1)C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469146
Record name 4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890309-53-2
Record name 4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6-trimethoxy-2,3-dihydro-1H-indene-1-carboxylic Acid
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Reactant of Route 6
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